(1-(Pyrazin-2-yl)cyclopentyl)methanamine
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Overview
Description
(1-(Pyrazin-2-yl)cyclopentyl)methanamine: is a chemical compound with the following IUPAC name: [1-(4-isopropyl-1-piperazinyl)cyclopentyl]methanamine . Its molecular formula is C₁₃H₂₇N₃ . This compound combines a cyclopentyl ring with a piperazine moiety, making it structurally intriguing.
Preparation Methods
Synthetic Routes::
- One synthetic route involves the reaction of cyclopentylamine with pyrazine in the presence of appropriate reagents.
- Another method utilizes 4-isopropylpiperazine as a starting material, followed by cyclization with cyclopentylamine.
- These reactions typically occur under mild conditions, often at room temperature.
- Solvents like ethanol , methanol , or acetonitrile are commonly used.
- Although not widely produced industrially, research laboratories synthesize this compound for various applications.
Chemical Reactions Analysis
(1-(Pyrazin-2-yl)cyclopentyl)methanamine: participates in several reactions:
Oxidation: It can be oxidized to form corresponding amides or imines.
Reduction: Reduction of the piperazine ring yields secondary amines.
Substitution: Nucleophilic substitution reactions occur at the piperazine nitrogen.
Common Reagents: , , and .
Major Products: These reactions yield various derivatives, including amides, imines, and substituted amines.
Scientific Research Applications
Medicine: Researchers explore its potential as a due to its piperazine moiety.
Chemistry: It serves as a building block for novel compounds.
Biology: Investigated for its effects on cellular processes.
Mechanism of Action
- The compound likely interacts with specific receptors or enzymes due to its structural features.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Other related compounds include cyclopentyl(pyridin-2-yl)methanamine (CAS: 1183202-03-0) and [2-(4-methylpiperazin-1-yl)cyclopentyl]methanamine (CAS: 1156827-98-3) .
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine: (CAS: 1242869-81-3) shares some structural similarities.
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
(1-pyrazin-2-ylcyclopentyl)methanamine |
InChI |
InChI=1S/C10H15N3/c11-8-10(3-1-2-4-10)9-7-12-5-6-13-9/h5-7H,1-4,8,11H2 |
InChI Key |
KXAIBRJUPJDLMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=NC=CN=C2 |
Origin of Product |
United States |
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